molecular formula C10H15N3O B1527274 1-(4-Aminopyridin-2-yl)piperidin-3-ol CAS No. 1247521-45-4

1-(4-Aminopyridin-2-yl)piperidin-3-ol

Cat. No.: B1527274
CAS No.: 1247521-45-4
M. Wt: 193.25 g/mol
InChI Key: VDIZCSVMTIDJKA-UHFFFAOYSA-N
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Description

1-(4-Aminopyridin-2-yl)piperidin-3-ol is a heterocyclic compound that contains both a piperidine and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both an amino group and a hydroxyl group in its structure allows for a variety of chemical modifications, making it a versatile building block for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopyridin-2-yl)piperidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic routes for large-scale synthesis. This includes the use of efficient catalysts, high-yield reactions, and cost-effective raw materials. The process is designed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopyridin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines and pyridines, which can be further utilized in drug development and other applications.

Scientific Research Applications

1-(4-Aminopyridin-2-yl)piperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminopyridin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

1-(4-Aminopyridin-2-yl)piperidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which allows for unique chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-aminopyridin-2-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-3-4-12-10(6-8)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIZCSVMTIDJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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